9(10H)-Acridinone, 1-amino-
Description
Contextualization within Acridone (B373769) Chemical Class Research
Acridone and its derivatives are a significant class of nitrogen heterocycles that are investigated for a wide range of pharmacological properties. researchgate.net These compounds, found in both natural products and synthetic chemicals, are notable for their broad spectrum of biological activities. researchgate.netrsc.org The planar structure of the acridone nucleus is a key feature, enabling it to intercalate between the base pairs of DNA and RNA strands. ijddr.inresearchgate.net This mechanism of action is central to their potential as anticancer agents. ijddr.inresearchgate.net
The research into the acridone chemical class is extensive, with studies demonstrating a variety of prominent biological effects. These include:
Anticancer Activity : Many acridone derivatives have been synthesized and tested for their antitumor properties, showing they can inhibit cancer cell proliferation and induce cell death (apoptosis). researchgate.netresearchgate.netsmolecule.com
Antimicrobial Activity : The acridone scaffold is a component of compounds with antibacterial, antifungal, and antiparasitic properties. researchgate.netrsc.orgsmolecule.com
Antiviral Activity : Researchers have explored acridone derivatives for their ability to inhibit a wide range of DNA and RNA viruses. researchgate.netconicet.gov.ar
Anti-inflammatory Activity : Some studies indicate that acridones may possess anti-inflammatory capabilities. researchgate.netrsc.org
Fluorescent Properties : Acridones are strongly fluorescent compounds, a property that makes them valuable as fluorescent markers in biological assays, for cell imaging, and in the design of chemosensors. researchgate.netsmolecule.com
The diverse functionalities of the acridone class provide a rich context for understanding the research potential of 9(10H)-Acridinone, 1-amino-. The amino group at the C-1 position offers a site for further chemical modification, allowing scientists to fine-tune the molecule's properties to target specific biological processes.
Table 1: Overview of Investigated Biological Activities of the Acridone Chemical Class
| Biological Activity | Description | Key Mechanism (where known) | Citations |
|---|---|---|---|
| Anticancer | Inhibition of cancer cell growth and proliferation. | Intercalation into DNA/RNA, inhibition of topoisomerases and protein kinases. | ijddr.inresearchgate.netresearchgate.netsmolecule.com |
| Antimicrobial | Activity against bacteria, fungi, and parasites. | DNA intercalation, disruption of cellular processes. | researchgate.netrsc.orgsmolecule.com |
| Antiviral | Inhibition of various DNA and RNA viruses. | Interference with nucleic acid synthesis. | researchgate.netconicet.gov.ar |
| Antimalarial | Activity against Plasmodium falciparum. | Inhibition of topoisomerase II, targeting hemozoin. | ijddr.inceon.rs |
| Anti-inflammatory | Mitigation of inflammatory responses. | Not fully elucidated. | researchgate.netrsc.org |
Historical Trajectories of Acridone Scaffold Investigations
The scientific journey of acridones began in the late nineteenth century. ijddr.in Initially, acridine (B1665455) derivatives were utilized industrially as pigments and dyes. rsc.org The formal investigation into their pharmaceutical potential can be traced back to the work of Paul Ehrlich. ijddr.in
A pivotal moment in the history of acridone chemistry was in 1914, when Karl Drechsler provided definitive proof of the compound's existence. smolecule.com Early research focused on establishing accessible synthetic routes, with methods like the Ullmann condensation becoming foundational. researchgate.netconicet.gov.arjocpr.com This reaction involves the condensation of o-halobenzoic acids with anilines, followed by cyclization in strong acid to form the acridone ring. conicet.gov.arjocpr.com
For much of the 20th century, research continued to uncover the diverse applications of these compounds. However, a significant milestone occurred in 1978 with the clinical success of amsacrine (B1665488), a synthetic DNA intercalating agent. nih.gov This development solidified the importance of the acridine/acridone scaffold in the discovery of anticancer drugs, shifting the focus from their use as dyes to their potential as life-saving therapeutics. nih.gov This history highlights a continuous progression of scientific interest, from industrial application to foundational chemical synthesis and, ultimately, to significant roles in medicinal chemistry and drug discovery. ijddr.inrsc.orgnih.gov
Table 2: Key Historical Milestones in Acridone Research
| Year/Period | Milestone | Significance | Citations |
|---|---|---|---|
| 19th Century | Industrial Use | Acridine derivatives were used as pigments and dyes. | rsc.org |
| Late 19th Century | Pharmaceutical Interest | Paul Ehrlich begins the investigation of acridones as pharmaceuticals. | ijddr.in |
| 1914 | Structural Proof | Karl Drechsler provides definitive proof of the acridone compound's existence. | smolecule.com |
| Early 20th Century | Synthetic Methods | Establishment of foundational synthetic routes like the Ullmann condensation. | researchgate.netconicet.gov.ar |
| 1978 | Anticancer Drug Development | Clinical success of the acridone derivative amsacrine as a DNA intercalating agent. | nih.gov |
Foundational Research Areas for 9(10H)-Acridinone, 1-amino-
Research specifically involving the 1-amino-9(10H)-acridinone structure and its derivatives has focused on leveraging the amino group as a key functional handle for creating novel compounds with enhanced or specific biological activities. The synthesis of aminoacridones is often achieved through the chemical reduction of the corresponding nitroacridones. jocpr.com
A significant area of investigation for this compound is in the field of antiparasitic agents. For instance, research has been conducted on the antileishmanial activity of derivatives synthesized from the parent amino-9-(10H)-acridinone ring. nih.gov One study demonstrated that attaching a benzothiazole (B30560) group to the aminoacridinone structure could enhance its antileishmanial capabilities. nih.gov Specifically, the derivative 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one showed selective activity against the amastigote stage of the Leishmania parasite. nih.gov This highlights a key research strategy: using the 1-amino position as an anchor point for adding other molecular fragments to create more potent and selective agents.
Furthermore, the 1-amino group is a critical feature in the design of other bioactive molecules. For example, the thioacridone analogue, 1-(2-dimethylaminoethylamino)-9(10H)-thioacridone, where the carbonyl group at C-9 is replaced by a C=S bond, has been synthesized and shown to be highly active. researchgate.net The development of such analogues indicates that the 1-amino substituent is a valuable component in the structure-activity relationship studies of acridone-based compounds aimed at producing potent cytotoxicity against cancer cells. researchgate.net These foundational studies underscore the importance of the 1-amino-9(10H)-acridinone scaffold as a building block in the rational design of new therapeutic candidates.
Table 3: Chemical Properties of the Parent Compound, 9(10H)-Acridinone
| Property | Value/Description | Citations |
|---|---|---|
| Chemical Formula | C13H9NO | lookchem.com |
| Molecular Weight | 195.22 g/mol | lookchem.com |
| Appearance | Yellow crystalline powder | ijddr.inlookchem.com |
| Melting Point | >300 °C | lookchem.com |
| Solubility | Insoluble in water, ethanol, ether, chloroform, and benzene. | ijddr.inlookchem.com |
| Key Structural Feature | A planar, tricyclic ring system. | ijddr.injocpr.com |
Properties
IUPAC Name |
1-amino-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-5-3-7-11-12(9)13(16)8-4-1-2-6-10(8)15-11/h1-7H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMPYOXBHLVYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216274 | |
| Record name | 9(10H)-Acridinone, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66073-40-3 | |
| Record name | 9(10H)-Acridinone, 1-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066073403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9(10H)-Acridinone, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Photophysical Characterization of 9 10h Acridinone, 1 Amino and Its Analogues
Electronic Absorption and Emission Spectroscopy
The electronic transitions of 1-amino-9(10H)-acridinone analogues are highly sensitive to their molecular structure and surrounding environment. The absorption spectra are characterized by transitions to locally excited (LE) states, while the emission spectra often reveal more complex behavior due to excited-state relaxation processes, including charge transfer.
Molecules containing both electron-donor and electron-acceptor groups can undergo an intramolecular charge transfer (ICT) upon photoexcitation. In this process, an electron is promoted from a molecular orbital localized on the donor (the amino group) to one localized on the acceptor (the acridinone (B8587238) system). This leads to the formation of a highly polar excited state with a large dipole moment.
Studies on closely related 9-aminoacridine (B1665356) derivatives demonstrate the presence of excited-state intramolecular charge transfer (ESICT) processes. nih.gov Upon light excitation, these molecules exhibit dual fluorescence, which is ascribed to emission from two distinct states: the initial, locally excited (LE) acridine (B1665455) chromophore and a subsequently formed, charge-transfer (ICT) state. nih.govnih.gov The formation of the ICT state is an excited-state dynamic process, leading to a new, lower-energy emission band that is typically broad and unstructured. This behavior is a hallmark of push-pull fluorophores like 1-amino-9(10H)-acridinone.
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. For molecules that exhibit ICT, the highly polar excited state is more strongly stabilized by polar solvents than the less polar ground state. This differential stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission maximum as solvent polarity increases.
This environmental sensitivity is well-documented in acridone-based fluorescent amino acids. For instance, the analogue Acridon-2-ylalanine (Acd) shows a distinct solvatochromic response, where its spectral properties and quantum yield are modulated by the solvent. nih.gov Its quantum yield changes dramatically from 0.95 in water to 0.29 in the less polar tetrahydrofuran (B95107) (THF), highlighting the significant interaction between the fluorophore's excited state and the surrounding solvent molecules. nih.gov This pronounced sensitivity makes these compounds effective probes for their local microenvironment. nih.govnih.gov
| Analogue | Solvent | Quantum Yield (Φ) |
|---|---|---|
| Acridon-2-ylalanine (Acd) | Water | 0.95 |
| Acridon-2-ylalanine (Acd) | Tetrahydrofuran (THF) | 0.29 |
The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. A large Stokes shift is often indicative of a significant difference in the geometry and electronic distribution between the ground and excited states, a common feature in molecules undergoing ICT. Upon excitation, the molecule rapidly relaxes to a lower-energy conformation in the excited state before emitting a photon.
The excited-state dynamics of these systems are often complex. Time-resolved fluorescence studies on 9-aminoacridine derivatives reveal multi-exponential decay kinetics. nih.govnih.gov This complexity arises from the presence of multiple de-excitation pathways. The fluorescence decays are characterized by short-lived components, ranging from 80 to 450 picoseconds, which are attributed to the formation of the ICT state. nih.gov Longer-lived components are associated with the decay of the fully formed ICT state (0.7–3.2 nanoseconds) and the normal emission from the locally excited acridine state (around 9.0 nanoseconds). nih.gov These distinct lifetime components provide direct evidence of the dynamic relaxation processes occurring in the excited state.
| Analogue | Solvent | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift (nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|---|
| Acridon-2-ylalanine (Acd) | Water | 385 nm | 442 nm | 57 nm | 3463 |
| 7-(dimethylamino)acridon-2-ylalanine (Dad) | PBS | 425 nm | 555 nm | 130 nm | 5510 |
| 7-aminoacridon-2-ylalanine (Aad) | PBS | 386 nm | 535 nm | 149 nm | 7086 |
Note: Stokes shifts were calculated from the provided absorption and emission maxima.
Fluorescence Behavior and Quantum Efficiency
The efficiency of the fluorescence process is a critical parameter for any fluorophore. It is quantified by the fluorescence quantum yield and the fluorescence lifetime, both of which are strongly influenced by the rates of radiative and non-radiative decay from the excited state.
The fluorescence quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process, with a maximum possible value of 1.0 (or 100%). Acridone-based fluorophores can be exceptionally bright, largely due to their high quantum yields.
The analogue Acridon-2-ylalanine (Acd) is a particularly useful fluorophore due to its near-unity quantum yield (Φ = 0.95) in water. nih.gov Further substitution on the acridone (B373769) ring can modulate this efficiency. For example, introducing a dimethylamino group to create 7-(dimethylamino)acridon-2-ylalanine (Dad) results in a quantum yield of 0.25 in a 50:50 mixture of acetonitrile (B52724) and PBS, which is 2.5-fold higher than its non-alkylated counterpart, 7-aminoacridon-2-ylalanine (Aad), under the same conditions. nsf.gov
| Analogue | Solvent | Quantum Yield (Φ) |
|---|---|---|
| Acridon-2-ylalanine (Acd) | Water | 0.95 nih.gov |
| 7-(dimethylamino)acridon-2-ylalanine (Dad) | 50:50 CH3CN/PBS | 0.25 nsf.gov |
| 7-(dimethylamino)acridon-2-ylalanine (Dad) | DMSO | 0.57 nsf.gov |
| 7-aminoacridon-2-ylalanine (Aad) | 50:50 CH3CN/PBS | 0.10 nsf.gov |
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore that is sensitive to its environment but independent of its concentration. Long fluorescence lifetimes are advantageous for certain applications, such as fluorescence polarization assays and time-resolved fluorescence studies.
Acridone analogues are noted for their unusually long fluorescence lifetimes. Acridon-2-ylalanine (Acd) exhibits a lifetime of approximately 15 ns in aqueous solution. nih.gov The lifetime, like the quantum yield, is sensitive to the solvent environment. The lifetime of 7-(dimethylamino)acridon-2-ylalanine (Dad) increases significantly from 6.3 ns in aqueous buffer to 19.91 ns in DMSO, reflecting a decrease in non-radiative decay pathways in the organic solvent. nsf.gov
| Analogue | Solvent | Fluorescence Lifetime (τ, ns) |
|---|---|---|
| Acridon-2-ylalanine (Acd) | Buffer | 14.7 nsf.gov |
| 7-(dimethylamino)acridon-2-ylalanine (Dad) | PBS | 6.3 nsf.gov |
| 7-(dimethylamino)acridon-2-ylalanine (Dad) | DMSO | 19.91 nsf.gov |
| 7-aminoacridon-2-ylalanine (Aad) | PBS | 6.7 nsf.gov |
| 7-aminoacridon-2-ylalanine (Aad) | DMSO | 10.33 nsf.gov |
Quenching Mechanisms and their Application in Sensing Design
The fluorescence of 1-amino-9(10H)-acridinone is highly sensitive to its molecular environment, a characteristic that is pivotal in the design of fluorescent sensors. The modulation of its fluorescence intensity, or "quenching," can occur through several mechanisms, which can be harnessed to detect a wide array of analytes.
Key Quenching Mechanisms:
Photoinduced Electron Transfer (PET): PET is a primary mechanism for quenching in many donor-acceptor systems. In the case of 1-amino-9(10H)-acridinone, the acridinone core can act as a fluorophore and an electron acceptor. The 1-amino group is an electron-donating substituent. If an analyte interacts with the amino group, it can alter its electron-donating ability, thereby modulating an intramolecular PET process and changing the fluorescence output. For instance, the protonation of the amino group would inhibit PET, potentially leading to a "turn-on" fluorescence response.
Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state. This mechanism is often characterized by a decrease in fluorescence intensity without a change in the fluorescence lifetime. Studies on the related compound 9-aminoacridine have shown that its fluorescence quenching by certain pyrimidines occurs predominantly through a static mechanism, involving the formation of a ground-state complex. hmdb.ca
Dynamic (Collisional) Quenching: This mechanism involves the collision of an excited-state fluorophore with a quencher molecule. The collision leads to the non-radiative de-excitation of the fluorophore. Dynamic quenching affects both the fluorescence intensity and the fluorescence lifetime.
Application in Sensing Design:
The inherent photophysical properties of the aminoacridinone scaffold make it an excellent platform for developing fluorescent probes. By attaching specific recognition moieties to the acridinone core, sensors can be designed for various analytes, including metal ions and biomolecules.
For example, a synthetic strategy similar to that used for creating a 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone probe for nitric oxide (NO) could be adapted. chemicalbook.com In that design, the diamino groups react with NO to form a triazole, which alters the electronic properties of the acridone fluorophore and results in a fivefold increase in fluorescence intensity. chemicalbook.com A sensor based on 1-amino-9(10H)-acridinone could be designed where the binding of a target analyte to the 1-amino group modulates a PET process, leading to a detectable change in fluorescence, creating a selective "off-on" or "on-off" sensor. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 1-amino-9(10H)-acridinone. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be established.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the seven aromatic protons and the protons of the amino (NH₂) and amide (NH) groups. The electron-donating amino group at the C1 position would cause a significant upfield shift (to a lower ppm value) for the ortho and para protons (H2 and H4) compared to the unsubstituted acridinone. The proton on the nitrogen at position 10 is expected to appear as a broad singlet at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display 13 distinct signals corresponding to each carbon atom in the acridinone framework. The carbonyl carbon (C9) is expected to be the most downfield signal, typically appearing around 175-180 ppm. The introduction of the amino group at C1 will cause a significant upfield shift for the C1 carbon and, to a lesser extent, the ortho and para carbons (C2, C4, and C4a) due to increased electron density from the nitrogen lone pair.
Below are the expected chemical shift ranges for 1-amino-9(10H)-acridinone, extrapolated from data on related acridinone derivatives.
| Technique | Group | Expected Chemical Shift (δ) [ppm] | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic CH | 6.5 - 8.5 | Complex multiplet patterns. Protons on the amino-substituted ring (H2, H3, H4) are expected to be shifted upfield compared to those on the unsubstituted ring. |
| NH (amide) | 11.0 - 12.0 | Broad singlet, downfield due to hydrogen bonding and deshielding from C=O. | |
| NH₂ (amine) | 4.0 - 6.0 | Broad singlet, chemical shift is solvent-dependent. | |
| ¹³C NMR | C=O (C9) | 175 - 180 | Most downfield signal. |
| Aromatic C-NH₂ (C1) | 145 - 155 | Downfield shift due to direct attachment to nitrogen. | |
| Aromatic C-H | 105 - 135 | Carbons ortho and para to the NH₂ group will be shifted upfield. | |
| Aromatic Quaternary C | 115 - 145 | Includes bridgehead carbons and C-N carbon. |
Complementary Spectroscopic Techniques (e.g., Infrared, UV-Visible)
In addition to NMR, other spectroscopic techniques provide crucial information about the functional groups and electronic properties of 1-amino-9(10H)-acridinone.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. The IR spectrum of 1-amino-9(10H)-acridinone is expected to be dominated by strong absorptions corresponding to the N-H and C=O bonds. The presence of the primary amino group will give rise to two distinct N-H stretching bands, while the secondary amide N-H will show a single, often broader, band. The carbonyl group will produce a strong, sharp absorption band.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amide (N-H) | Stretch | 3100 - 3300 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Ketone (C=O) | Stretch | 1630 - 1650 |
| Aromatic (C=C) | Stretch | 1580 - 1610 |
| Amine (C-N) | Stretch | 1250 - 1350 |
UV-Visible Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. The spectrum of the parent 9(10H)-acridinone shows characteristic absorption bands in the UV and visible regions. nist.govphotochemcad.com The addition of the electron-donating amino group (-NH₂) at the C1 position acts as a powerful auxochrome. This is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). This shift is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Acridine derivatives typically show significant absorption in the 350-450 nm range, corresponding to π-π* transitions within the aromatic rings. researchgate.net
| Compound | Expected λmax (nm) | Electronic Transition |
|---|---|---|
| 9(10H)-Acridinone (in Ethanol) | ~253, 382, 400 | π → π |
| 9(10H)-Acridinone, 1-amino- | > 400 | π → π and Intramolecular Charge Transfer (ICT) |
Mechanistic Investigations into the Biological Activities of 9 10h Acridinone, 1 Amino Derivatives
Interplay with Nucleic Acids and Associated Enzymes
The primary mechanism through which many acridinone (B8587238) derivatives exert their cytotoxic effects is by direct interference with DNA structure and the function of DNA-associated enzymes. This interference disrupts fundamental cellular processes required for cell proliferation and survival.
The planar tricyclic ring system of the 9-acridinone scaffold is a classic pharmacophore for DNA intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is a principal mechanism of action for many acridinone derivatives. This interaction is stabilized by non-covalent forces, including van der Waals, hydrophobic, and electrostatic interactions between the compound and the DNA base pairs.
The affinity of these compounds for DNA can be significantly enhanced by the addition of functionalized side chains. Studies on a series of 1-[(ω-aminoalkyl)amino]-4-[N-(ω-aminoalkyl)carbamoyl]-9-oxo-9,10-dihydroacridines have demonstrated that these bis-functionalized derivatives are considerably more DNA-affinic than less functionalized acridinones. The binding affinity is sensitive to the length and chemical nature of the side chains attached to the acridinone core. For instance, these pendant side chains can also influence base pair selectivity, effecting a switch to moderate AT-preferential binding. The strength of this interaction is often quantified by the equilibrium dissociation constant (KD), where a smaller KD value indicates a higher binding affinity. Research has shown that these derivatives can achieve apparent binding constants in the range of 107 M-1, underscoring their potent DNA-binding capability.
| Compound | Side Chain Structure (at C1 and C4) | Kapp x 107 M-1 (pH 7) |
|---|---|---|
| Derivative A | -(CH2)2NH(CH2)2N(CH3)2 | 7.5 |
| Derivative B | -(CH2)3NH(CH2)2N(CH3)2 | 5.4 |
| Derivative C | -(CH2)2N(CH3)2 | 1.8 |
| Derivative D | -(CH2)3N(CH3)2 | 1.2 |
By physically intercalating into the DNA helix, 1-amino-9(10H)-acridinone derivatives create a structural distortion that obstructs the progression of molecular machinery responsible for DNA replication and transcription. This steric hindrance prevents DNA and RNA polymerases from reading the DNA template, thereby inhibiting the synthesis of new DNA and RNA molecules.
The biological activity of some derivatives, such as certain 1-nitro acridines, is attributed more to their ability to bind covalently and form crosslinks with DNA in vivo than to simple intercalation. This covalent binding leads to a more permanent and potent inhibitory effect on RNA biosynthesis. Furthermore, compounds like 9-aminoacridine (B1665356) have been shown to potently inhibit ribosome biogenesis by targeting both the transcription of ribosomal RNA precursors (pre-rRNA) by RNA Polymerase I and the subsequent processing of these transcripts. This dual inhibition rapidly shuts down the production of new ribosomes, which is essential for cell growth and proliferation.
DNA topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial during replication, transcription, and chromosome segregation. These enzymes work by creating transient breaks in the DNA backbone to relieve supercoiling. Acridinone derivatives can function as topoisomerase inhibitors, a key mechanism for their anticancer activity.
These compounds act as "topoisomerase poisons" by stabilizing the transient "cleavage complex" formed between the topoisomerase enzyme and DNA. In this complex, the enzyme is covalently bound to the cleaved DNA strand. By preventing the re-ligation of the DNA break, the acridinone derivative traps the enzyme on the DNA, transforming a transient break into a permanent and lethal DNA lesion. When a replication fork encounters this stabilized cleavage complex, it leads to the formation of a double-strand break, triggering cell cycle arrest and apoptosis.
Derivatives of 9-aminoacridone have been investigated as inhibitors of both Topoisomerase I, which creates single-strand breaks, and Topoisomerase II, which creates double-strand breaks. For example, certain 1-nitro-9-aminoacridines have shown a high ability to stabilize the Topoisomerase I-DNA cleavable complex. Similarly, novel 9-aminoacridone derivatives, such as those with a chloro-substituent, have been identified as active Topoisomerase II inhibitors, capable of inducing DNA cleavage at micromolar concentrations.
Modulatory Effects on Key Biological Pathways and Enzymes
Beyond direct DNA interactions, 1-amino-9(10H)-acridinone derivatives can modulate the activity of other critical enzymes, extending their biological impact to neurological pathways.
Ribonucleotide reductase is a rate-limiting enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. As such, it is a well-established target for cancer therapy. However, based on a review of available literature, specific studies detailing the direct inhibition of ribonucleotide reductase by 9(10H)-Acridinone, 1-amino- or its closely related derivatives have not been identified. This remains a potential area for future investigation to fully elucidate the anticancer mechanisms of this class of compounds.
A significant area of investigation for 9-aminoacridine derivatives is their role as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), and their inhibition leads to increased acetylcholine levels in the brain. This mechanism is the primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease, a condition characterized by a cholinergic deficit.
The well-known, first-generation Alzheimer's drug, Tacrine (9-amino-1,2,3,4-tetrahydroacridine), is a derivative of 9-aminoacridine and a reversible inhibitor of both AChE and BuChE. Building on this scaffold, various 9-aminoacridinone and 9-aminoacridine derivatives have been synthesized and evaluated for their cholinesterase-inhibiting potential. Studies have shown that newly synthesized derivatives can exhibit potent inhibition of both AChE and BuChE, in some cases exceeding the potency of standard drugs like galantamine and tacrine. This line of research highlights the potential of the 1-amino-9-acridinone scaffold in the development of agents for neurodegenerative disorders.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Derivative RM1 | 0.038 ± 0.001 | 0.051 ± 0.002 |
| Derivative RM2 | 0.045 ± 0.003 | 0.062 ± 0.001 |
| Derivative RM3 | 0.061 ± 0.001 | 0.043 ± 0.002 |
| Tacrine (Standard) | 0.182 ± 0.009 | 0.091 ± 0.001 |
| Galantamine (Standard) | 0.520 ± 0.002 | 8.510 ± 0.001 |
IMPDH Enzyme Inhibition Mechanisms
Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov This makes it a significant target for therapeutic intervention in various diseases, including cancer and viral infections, where rapidly proliferating cells have a high demand for nucleic acid precursors. nih.gov Acridone-based compounds have been identified as a novel class of IMPDH inhibitors. nih.gov
The inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, which in turn disrupts DNA and RNA synthesis, signal transduction, and other vital cellular processes. nih.govfrontiersin.org This disruption can impede cellular growth and proliferation, making IMPDH inhibitors effective cytostatic agents. nih.gov The mechanism of inhibition can occur through binding to the active site of the enzyme or via allosteric modulation. nih.gov While specific mechanistic studies on 1-amino-9(10H)-acridinone are limited, research on related acridone (B373769) derivatives provides insight into their potential inhibitory actions. For instance, the acridone-based inhibitor BMS-566419 has been developed as a potent inhibitor of IMPDH, highlighting the potential of the acridone scaffold in targeting this enzyme. nih.gov The development of such inhibitors with novel structures is driven by the need to improve upon existing therapies and reduce associated toxicities. nih.gov
There are two isoforms of human IMPDH, IMPDH1 and IMPDH2. europeanreview.org IMPDH2 is often upregulated in cancerous and rapidly proliferating cells, making it a key target for selective inhibitors. europeanreview.org The development of isoform-selective inhibitors is a critical area of research to minimize off-target effects. europeanreview.org
Anti-Pathogenic Modalities (In Vitro Efficacy and Mechanisms)
Derivatives of 1-amino-9(10H)-acridinone have demonstrated a broad spectrum of activity against various pathogens, including protozoa, bacteria, and viruses. The following subsections will explore the in vitro efficacy and the molecular mechanisms underlying these anti-pathogenic effects.
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The intracellular amastigote stage of the parasite is the primary target for effective chemotherapy. Certain derivatives of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone have shown promising antileishmanial activity. Specifically, 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one has been identified as having selective antileishmanial properties, which are attributed to amastigote-specific toxicity. This selectivity is crucial for minimizing damage to host cells.
The proposed mechanism of action for some acridine (B1665455) compounds against Leishmania donovani involves the inhibition of DNA synthesis. nih.gov These compounds have been shown to inhibit the incorporation of [3H]thymidine, a key precursor for DNA replication. nih.gov Furthermore, ultrastructural studies have revealed that these acridinones can induce alterations in the parasite's DNA and mitochondria, as well as affect enzymes of the Krebs cycle. nih.gov Another potential target for acridine derivatives in Leishmania is DNA topoisomerase II, an enzyme essential for DNA replication and repair. nih.gov The planar structure of the acridine ring allows it to intercalate into the parasite's DNA, which can interfere with these vital processes. nih.govfrontiersin.org
| Compound | Target Organism | Activity | Mechanism of Action |
|---|---|---|---|
| 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one | Leishmania amastigotes | Selective anti-amastigote properties | Amastigote-specific toxicity |
| Acridine Compounds | Leishmania donovani | Inhibition of in vitro growth | Inhibition of [3H]thymidine incorporation, alterations in DNA and mitochondria |
The acridone nucleus and its derivatives have been investigated for their antibacterial properties. While this area has been relatively less explored compared to other activities, studies have shown that 9-aminoacridine derivatives exhibit significant antibacterial activity against a range of pathogenic bacteria. rsc.org These include both Gram-positive strains like Methicillin-sensitive Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA), and Enterococcus faecalis, as well as Gram-negative strains such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella paratyphi A. rsc.org
One of the key proposed mechanisms for the antibacterial action of some heterocyclic compounds is the inhibition of bacterial DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibiotics. benthamdirect.com While direct evidence for the inhibition of DNA gyrase by 1-amino-9(10H)-acridinone derivatives is still emerging, the structural similarities to other known DNA gyrase inhibitors suggest this as a plausible mechanism. The planar acridine core can intercalate into bacterial DNA, potentially stabilizing the DNA-gyrase cleavage complex and leading to bacterial cell death. nih.gov
| Bacterial Strain | Compound Class | Reported Activity (MIC) |
|---|---|---|
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 9-aminoacridine derivatives | 7.81 µg/ml - 125 µg/ml |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 9-aminoacridine derivatives | 7.81 µg/ml - 125 µg/ml |
| Enterococcus faecalis | 9-aminoacridine derivatives | 7.81 µg/ml - 125 µg/ml |
| Pseudomonas aeruginosa | 9-aminoacridine derivatives | 7.81 µg/ml - 125 µg/ml |
| Salmonella paratyphi A | 9-aminoacridine derivatives | 7.81 µg/ml - 125 µg/ml |
| Escherichia coli | 9-aminoacridine derivatives | 7.81 µg/ml - 125 µg/ml |
| Klebsiella pneumoniae | 9-aminoacridine derivatives | 7.81 µg/ml - 125 µg/ml |
Acridone derivatives have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses, including Herpes Simplex Virus (HSV), Cytomegalovirus (CMV), and Human Immunodeficiency Virus (HIV). frontiersin.orgeuropeanreview.org The primary mode of action for many of these compounds is believed to be the inhibition of viral nucleic acid synthesis. frontiersin.org
In the context of HIV-1, certain acridone derivatives act as selective inhibitors of viral replication. For example, 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one has been shown to suppress HIV-1 expression induced by tumor necrosis factor-alpha (TNF-α). The mechanism is thought to involve the inhibition of protein kinase C (PKC) and the subsequent suppression of nuclear factor kappaB (NF-κB) activation, which is crucial for HIV-1 transcription. Other studies on 9-aminoacridine have shown that it can inhibit HIV-1 replication by reactivating the p53-p21WAF1 pathway, leading to the inhibition of HIV LTR transcription. rsc.org
With regard to HSV, compounds such as 10-carboxymethyl-9-acridanone have shown protective effects in animal models against lethal infections. nih.gov The antiviral activity of acridones against viruses like HSV and CMV is often linked to their ability to interfere with viral DNA synthesis, although the precise molecular targets are not always fully elucidated. frontiersin.org
| Virus | Compound | EC50 | CC50 | Mechanism of Action |
|---|---|---|---|---|
| HIV-1 | 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one | 2.0 µg/ml | 18 µg/ml | Suppression of HIV-1 transcription via PKC inhibition |
| Herpes Simplex Virus | 10-carboxymethyl-9-acridanone | Not specified | Not specified | Protective effect in vivo |
The anticancer properties of acridine and acridinone derivatives are well-documented, with their mechanism of action being a key area of investigation. nih.govrsc.org These compounds exert their cytotoxic effects on cancer cells through a variety of mechanisms, often leading to cell cycle arrest and apoptosis. nih.gov
One of the primary mechanisms of action for many acridine derivatives is their ability to intercalate into DNA. This interaction can interfere with the activity of topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and the induction of apoptosis. researchgate.net For instance, certain 9-acridinyl amino acid derivatives have been shown to cause a G2/M phase block in the cell cycle of A549 lung cancer cells. nih.gov
Furthermore, some acridinyl amino acid derivatives are believed to induce cell death through multiple pathways, including the inhibition of aerobic glycolysis and mitochondrial oxidative phosphorylation, as well as the induction of DNA damage and oxidative stress. nih.gov The generation of reactive oxygen species (ROS) can lead to oxidative stress, which in turn can trigger apoptotic pathways. For example, the antitumor effect of a spiro-acridine derivative in colorectal carcinoma cells was shown to be mediated via the ROS-ERK/JNK signaling pathway.
| Compound/Derivative | Cancer Cell Line | IC50/CTC50 | Cellular Mechanism of Action |
|---|---|---|---|
| 9-aminoacridine derivative (Compound 9) | HeLa (Cervical Cancer) | 13.75 µg/ml | Not specified |
| 9-aminoacridine derivative (Compound 9) | A-549 (Lung Cancer) | 18.75 µg/ml | Not specified |
| 9-acridinyl amino acid derivative (Compound 8) | A549 (Lung Cancer) | ≈ 6 µM | Induction of apoptotic cell death |
| 9-acridinyl amino acid derivative (Compound 9) | A549 (Lung Cancer) | ≈ 6 µM | G2/M cell cycle block |
| Acridone | MCF-7 (Breast Cancer) | Dose-dependent growth inhibition | Induction of cell apoptosis, inhibition of ABCG2 protein |
Computational Chemistry and Structure Activity Relationship Sar Profiling of 9 10h Acridinone, 1 Amino Analogues
Quantum Chemical Computations (e.g., Density Functional Theory (DFT), HOMO-LUMO Energy Levels)
Quantum chemical computations are fundamental to understanding the electronic structure and reactivity of 1-amino-9(10H)-acridinone analogues. Methods like Density Functional Theory (DFT) are employed to calculate various molecular properties that correlate with biological activity. researchgate.netirjweb.com
DFT calculations are used to optimize the molecular geometry of acridinone (B8587238) derivatives and to determine their electronic properties. researchgate.netscirp.org Key parameters derived from these computations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.comscirp.org
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and chemical reactivity. irjweb.comphyschemres.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to be excited. irjweb.comphyschemres.org This reactivity is often linked to the molecule's ability to interact with biological targets. For acridinone derivatives, these quantum chemical indices are frequently included as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov
Other calculated properties include the dipole moment, molecular electrostatic potential (MEP), ionization potential, and electron affinity, which provide further insights into the molecule's charge distribution and interaction potential. nih.govresearchgate.netthaiscience.info The MEP map, for instance, helps visualize the electron-rich and electron-poor regions of the molecule, identifying sites prone to electrophilic or nucleophilic attack, which is crucial for understanding receptor-ligand interactions. thaiscience.info
| Descriptor | Abbreviation | Significance in Drug Design |
|---|---|---|
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating capability; related to reactivity. |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting capability; related to reactivity. |
| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and molecular stability. irjweb.com |
| Chemical Hardness | η | Measures resistance to change in electron distribution. irjweb.com |
| Chemical Potential | µ | Relates to the escaping tendency of electrons from a system. irjweb.com |
| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. irjweb.com |
| Molecular Electrostatic Potential | MEP | Maps charge distribution, predicting sites for intermolecular interactions. thaiscience.info |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of 1-amino-9(10H)-acridinone, QSAR is used to predict the activity of unsynthesized compounds and to understand the structural requirements for a desired biological effect.
The development of a QSAR model begins with a dataset of acridinone analogues with known biological activities. scielo.br The three-dimensional structures of these molecules are generated and optimized, often using quantum chemical methods. A wide range of molecular descriptors are then calculated for each molecule. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. nih.gov For instance, a QSAR study on the antitumor activity of acridinone derivatives derived regression equations with high correlation coefficients (e.g., R > 0.9), indicating a strong relationship between the selected descriptors and the activity. nih.gov
Model validation is a critical step to ensure that the QSAR model is robust and has predictive power. researchgate.net This is typically done using both internal and external validation techniques. Internal validation methods, like leave-one-out cross-validation (Q²), assess the model's stability. nih.gov External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development. nih.govresearchgate.net A high predictive ability for the test set confirms the model's utility for screening new, untested analogues. nih.gov
A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of 1-amino-9(10H)-acridinone analogues. nih.gov These descriptors can be broadly categorized into several classes:
Quantum-Chemical Descriptors: As discussed previously, these include EHOMO, ELUMO, and the energy gap (ΔE), which describe the electronic properties and reactivity of the molecules. nih.gov
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like molecular size, shape, and branching. nih.gov
Geometrical (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and describe the molecule's spatial arrangement. WHIM descriptors, for example, capture information about molecular size, shape, symmetry, and atom distribution. nih.gov
Physicochemical Descriptors: Properties like hydrophobicity (often represented by ClogP) and molar refractivity (CMR) are standard descriptors used in QSAR. researchgate.net
For antitumor acridinone derivatives, QSAR studies have shown that hydrophobic and molecular symmetry properties are particularly important for their activity. nih.gov In contrast, electronic and topological properties were found to be more critical for the stabilization of DNA-duplexes by these compounds. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a ligand, such as a 1-amino-9(10H)-acridinone analogue, and its biological target, typically a protein or DNA. wikipedia.org
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netiajpr.com The process involves placing the ligand in the binding site of the target and evaluating the binding affinity using a scoring function. nih.gov For acridone (B373769) derivatives, docking studies have been used to investigate their interactions with targets like topoisomerase II and DNA. iajpr.comijpsjournal.com These studies reveal key binding interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex. researchgate.netijpsjournal.com
Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational dynamics of the ligand-target complex over time. ijpsjournal.comtbzmed.ac.ir MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of how the complex behaves in a simulated physiological environment. tbzmed.ac.ir Analyses of MD trajectories include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and observing the persistence of key ligand-protein interactions. ijpsjournal.commdpi.com These simulations have validated the stability of complexes between acridone derivatives and their targets, which is crucial for their biological activity. ijpsjournal.com
| Technique | Common Software | Force Fields |
|---|---|---|
| Molecular Docking | AutoDock Vina, OEDocking (FRED), Glide researchgate.netiajpr.comnih.gov | N/A (uses scoring functions like Chemgauss4) nih.gov |
| Molecular Dynamics | GROMACS, Desmond, Amber ijpsjournal.comtbzmed.ac.ir | OPLS, AmberSB, GAFF ijpsjournal.comtbzmed.ac.ir |
Systematic Elucidation of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies systematically investigate how changes in the molecular structure of a compound affect its biological activity. For 1-amino-9(10H)-acridinone analogues, SAR provides crucial insights for optimizing lead compounds into more potent and selective agents.
SAR studies involve synthesizing a series of related compounds where specific parts of the molecule are systematically modified. For example, substituents on the acridine (B1665455) ring can be varied, or the nature and length of side chains can be altered. nih.govmdpi.com The biological activity of these new analogues is then tested, and the results are analyzed to establish clear relationships between structural modifications and changes in activity. researchgate.net
Key SAR findings for acridine and acridinone derivatives include:
Substitutions on the Acridine Ring: The position and nature of substituents on the acridine core are critical. For instance, in a series of 9-anilinoacridines, the presence of 3,6-diamino groups was found to lead to highly active compounds. nih.gov For 9-aminoacridine-4-carboxamides, substitution at the 5th position had a profound effect on in vivo antileukemic activity, whereas substitutions at the 7th and 8th positions enhanced selectivity toward certain cancer cell lines. nih.gov
Side Chains and Linkers: The properties of side chains attached to the acridinone nucleus significantly impact activity. In one study of 9-alkylamino-1,2,3,4-tetrahydroacridines, longer carbon chain linkers promoted higher antileishmanial activity. mdpi.com For bis-acridines, the nature of the linker connecting the two acridine units substantially affects the kinetic stability of the DNA-drug complex. nih.gov
Functional Groups: The addition of specific functional groups can enhance activity. For example, adding a benzothiazole (B30560) group to a parent amino-9-(10H)-acridinone ring was shown to enhance antileishmanial abilities. researchgate.net
These systematic studies allow for the development of a pharmacophore model, which defines the essential structural features required for biological activity, guiding the rational design of new, more effective 1-amino-9(10H)-acridinone-based therapeutic agents.
Advanced Academic Applications and Prospective Research Directions for 9 10h Acridinone, 1 Amino
Design and Development of Fluorescent Probes for Biological Systems
The inherent fluorescence of the acridinone (B8587238) core makes it an attractive fluorophore for the design of molecular probes. Its rigid, planar structure contributes to high quantum yields and excellent photostability, which are critical for sensitive and reliable detection in complex biological environments. mdpi.comnih.gov
Nitric Oxide Fluorescent Sensing Probes
Nitric oxide (NO) is a crucial signaling molecule in a multitude of physiological and pathological processes. mdpi.com The development of fluorescent probes for monitoring NO concentrations in real-time is essential for understanding its multifaceted roles. nih.gov The 9(10H)-acridone moiety has been successfully utilized as the basis for novel small-molecule fluorescent probes for nitric oxide sensing. mdpi.com
One such probe, 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone, was designed to react with NO in aqueous media in the presence of oxygen. This reaction yields a corresponding triazole derivative, which results in a fivefold increase in fluorescence intensity. mdpi.comnih.gov This "turn-on" fluorescence response allows for the detection and imaging of NO in living cells, as demonstrated in Jurkat cells. nih.gov A key advantage of this acridone-based probe is its improved water solubility compared to other commercial NO probes, which facilitates its application in biological systems. nih.gov
Table 1: Spectroscopic Properties of an Acridone-Based Nitric Oxide Probe
| Compound | Absorption Max (λ_max) | Emission Max (λ_em) | Fluorescence Change upon NO Reaction |
| 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone | 447 nm | 564 nm | ~5-fold increase |
| Triazole product (after reaction with NO) | Shifted | 495 nm | N/A |
Data sourced from Panfilov, M., et al. (2021). nih.gov
Application in Protein Labeling and Interaction Studies
The favorable photophysical properties of acridone (B373769) derivatives, including high quantum yield and environmental sensitivity, make them excellent candidates for fluorescent tags in protein studies. mdpi.com These compounds can be functionalized to react with specific amino acid residues, enabling site-specific labeling of proteins. This allows for the visualization of protein localization and trafficking within cells, as well as for studying protein-protein interactions.
Acridone derivatives with activated carboxylic groups have been shown to be highly reactive towards the primary amine groups found in peptides and proteins. rsc.org This reactivity allows for the covalent attachment of the acridone fluorophore to the biomolecule of interest. The resulting tagged peptides can be analyzed using fluorescence spectroscopy, with typical excitation and emission wavelengths around 400 nm and 418 nm, respectively. rsc.org This labeling strategy is also compatible with mass spectrometry, aiding in peptide sequencing. rsc.org The functionalizability of the acridone core, for instance through sulfonation, enhances water solubility and provides a handle for conjugation to biomolecules, supporting its role in developing advanced fluorescent tools for chemical biology. mdpi.com
Utility in Time-Resolved Imaging and Advanced Sensing Platforms
A significant advantage of the acridone fluorophore is its characteristically long fluorescence lifetime, which can range from 3 to 25 nanoseconds. researchgate.net This property is particularly valuable for time-resolved fluorescence imaging and assays. Unlike steady-state fluorescence measurements, time-resolved techniques are less susceptible to background autofluorescence from biological samples, leading to improved signal-to-noise ratios. researchgate.net
The long lifetime of acridone-based probes makes them ideal donors in Förster Resonance Energy Transfer (FRET) and Luminescence Resonance Energy Transfer (LRET) studies. acs.org For example, the fluorescent amino acid acridon-2-ylalanine (Acd) has been incorporated into proteins to monitor conformational changes and binding interactions through changes in its fluorescence lifetime and FRET efficiency with acceptors like methoxycoumarin or luminescent lanthanide ions. acs.org
Furthermore, the acridone scaffold has been integrated into various advanced sensing platforms. By modifying the acridone core with specific recognition moieties, selective fluorescent probes for metal ions such as Fe³⁺, Zn²⁺, and Cd²⁺ have been developed. nih.govrsc.org These sensors operate through mechanisms like chelation-enhanced fluorescence, where the binding of the target ion modulates the fluorescence output of the acridone core. rsc.org
Table 2: Photophysical Properties of Selected Acridone-Based Probes
| Probe Family | Fluorescence Lifetime | Key Application | Reference |
| Acridones | 3 ns - 25 ns | Time-Resolved Assays, Protein Labeling | researchgate.net |
| Acridon-2-ylalanine (Acd) | Long lifetime | FRET/LRET, Protein Folding Studies | acs.org |
| Coumarin-Acridone | Stable under physiological pH | Fe³⁺ Sensing in Living Cells | nih.govnih.gov |
Emerging Roles in Advanced Materials and Optoelectronic Devices (e.g., Hole Transport Materials)
Beyond biological applications, the electrochemical and photophysical properties of acridine (B1665455) and acridone derivatives have garnered interest in the field of materials science, particularly for optoelectronic devices. While research specifically on 9(10H)-Acridinone, 1-amino- in this area is nascent, the broader acridine scaffold has shown significant promise as a core component of hole-transporting materials (HTMs).
HTMs are essential components in devices like Organic Light Emitting Diodes (OLEDs) and perovskite solar cells, facilitating the efficient movement of positive charge carriers (holes). Acridine-based small molecules have been designed and synthesized for use as HTMs in phosphorescent OLEDs. These materials exhibit high thermal stability and excellent device performance, in some cases surpassing the efficiencies of standard materials. For instance, a triphenylamine-acridine hybrid material demonstrated high current, power, and external quantum efficiencies when used as an HTM in a phosphorescent OLED.
The versatility of the acridine structure allows for chemical modifications that can tune its electronic properties to match the energy levels of other materials in an optoelectronic device, thereby optimizing device performance. The development of acridine-based HTMs represents a promising avenue for creating next-generation, high-efficiency OLEDs and other electronic devices.
Strategies for Modulating Biological Selectivity and Potency in Acridone Derivatives (Academic Focus)
The biological activity of acridone derivatives is highly dependent on the nature and position of substituents on the tricyclic core. This provides a rich playground for medicinal chemists to modulate selectivity and potency for specific biological targets. A key strategy involves the introduction of various functional groups at different positions of the acridone scaffold to influence factors such as DNA intercalation, enzyme inhibition, and cellular uptake.
For example, the introduction of nitro groups, as seen in some anticancer acridone analogues, can significantly impact cytotoxic activity. The linkage of these acridone units to targeting moieties, such as peptides like tuftsin/retro-tuftsin derivatives, represents another sophisticated strategy. This approach aims to deliver the cytotoxic acridone payload more selectively to cancer cells that overexpress the corresponding peptide receptors, potentially reducing off-target toxicity.
Furthermore, modifications that alter the planarity and electronic distribution of the acridone ring system can fine-tune its interaction with biological macromolecules. The goal is to design derivatives that exhibit high affinity and selectivity for a specific target, such as a particular enzyme active site or a unique DNA structure like a G-quadruplex, which are implicated in cancer. Molecular modeling and structure-activity relationship (SAR) studies are crucial in rationally guiding the synthesis of new analogues with improved biological profiles.
Future Avenues in Acridinone Chemical Biology Research
The acridinone scaffold remains a fertile ground for future research in chemical biology. A primary direction will be the continued development of more sophisticated fluorescent probes with enhanced properties. This includes creating probes that are excitable by longer wavelengths to minimize cellular photodamage and background fluorescence, as well as developing ratiometric or lifetime-based sensors that allow for more quantitative and reliable measurements in living systems.
Another promising avenue is the expansion of the "theranostic" potential of acridone derivatives. This involves designing molecules that combine diagnostic (e.g., fluorescence imaging) and therapeutic (e.g., anticancer) functions in a single agent. Such compounds could allow for the simultaneous visualization of drug distribution and therapeutic response in real-time.
Furthermore, the application of acridinone derivatives in advanced microscopy techniques, such as super-resolution imaging, is an area ripe for exploration. The development of photostable and photoswitchable acridinone fluorophores could enable imaging of cellular structures and processes with unprecedented detail. Continued interdisciplinary collaboration between synthetic chemists, biochemists, and materials scientists will be key to unlocking the full potential of the 9(10H)-Acridinone, 1-amino- scaffold and its derivatives in addressing complex challenges in biology and medicine.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns and tautomerism. For example, the NH proton in urea derivatives appears as a singlet at ~10 ppm in DMSO-d6 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and purity. Electrospray ionization (ESI) is preferred for polar derivatives .
Q. Advanced Characterization
- X-ray Crystallography : Resolves tautomeric forms (e.g., 9(10H)- vs. 10(9H)-acridinone) and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- DFT Calculations : Predicts thermodynamic stability, HOMO/LUMO energies, and dipole moments to guide synthetic design .
How do computational studies enhance the design of 1-amino-9(10H)-acridinone-based probes?
Density functional theory (DFT) and semiempirical methods (e.g., PM3) model:
- Tautomerism : Energy differences between 9(10H)- and 10(9H)-acridinone forms influence fluorescence properties.
- Electronic Properties : Electron-withdrawing groups (e.g., nitro) lower LUMO energy, enhancing intercalation with DNA/RNA .
These insights enable rational design of fluorescent tags or chemosensors with tailored photophysical properties.
What safety protocols are essential when handling 1-amino-9(10H)-acridinone derivatives?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Respiratory Protection : For powders, use NIOSH-certified N95 masks or OV/AG respirators to avoid inhalation of particulates .
- Waste Disposal : Collect organic waste in sealed containers; avoid aqueous discharge due to potential ecotoxicity .
What strategies optimize the solubility and bioavailability of 1-amino-9(10H)-acridinone derivatives?
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at non-critical positions to improve aqueous solubility without compromising activity .
- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance bioavailability for in vivo studies .
How can researchers address inconsistent NMR data for acridinone derivatives?
Inconsistencies often stem from tautomerism or solvent effects. For example:
- Solvent Choice : DMSO-d6 stabilizes the 9(10H)-tautomer via hydrogen bonding, while CDCl3 may favor the 10(9H)-form .
- Temperature Control : Variable-temperature NMR (VT-NMR) can identify dynamic equilibria between tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
